molecular formula C11H14ClN3O3S2 B2468965 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034257-91-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2468965
CAS RN: 2034257-91-3
M. Wt: 335.82
InChI Key: GBCWKEYBIUNTEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a thiophene ring and a sulfonamide group . The exact structure of this compound would need to be determined through methods such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics .

Anti-inflammatory Agents

The presence of the pyrazole ring in this compound suggests it could be explored for anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. This makes the compound a potential candidate for developing new anti-inflammatory drugs .

Cancer Research

Thiophene derivatives, such as the one in this compound, have been studied for their anticancer properties. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in cancer cells. This makes it a promising candidate for developing new cancer therapies .

Antimicrobial Applications

The sulfonamide group in this compound is known for its antimicrobial properties. Research can focus on its effectiveness against various bacterial and fungal strains. This could lead to the development of new antimicrobial agents to combat resistant strains .

Neurological Disorders

Pyrazole derivatives have been studied for their potential in treating neurological disorders. This compound could be explored for its effects on the central nervous system, potentially leading to new treatments for conditions such as epilepsy, anxiety, or depression .

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their conductive properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic applications .

Agricultural Chemicals

The compound could be explored for its potential use in agriculture as a pesticide or herbicide. The unique chemical structure might offer new ways to target pests or weeds, leading to more effective and environmentally friendly agricultural chemicals .

Material Science

In material science, thiophene derivatives are valued for their stability and electronic properties. This compound could be studied for its potential use in developing new materials with specific electronic or mechanical properties, such as conductive polymers or advanced coatings .

These applications highlight the versatility and potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development.

Recent strategies in the synthesis of thiophene derivatives

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S2/c1-15-7-8(5-13-15)20(16,17)14-6-9(18-2)10-3-4-11(12)19-10/h3-5,7,9,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWKEYBIUNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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